molecular formula C27H32N6O4 B2812252 4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242907-20-5

4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2812252
CAS No.: 1242907-20-5
M. Wt: 504.591
InChI Key:
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Description

4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazoloquinazoline core, followed by functionalization at various positions to introduce the benzyl, sec-butylamino, and isobutyl groups. Common reagents used in these reactions include palladium catalysts, isocyanides, and carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Undergoes nucleophilic substitution reactions at the benzyl and sec-butylamino positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-7-carboxylic acid
  • 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
  • 5-(4’-diphenylamino-[1,1′]-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Uniqueness

4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

4-benzyl-2-[2-(butan-2-ylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4/c1-5-18(4)29-23(34)16-32-27(37)33-22-13-20(24(35)28-14-17(2)3)11-12-21(22)25(36)31(26(33)30-32)15-19-9-7-6-8-10-19/h6-13,17-18H,5,14-16H2,1-4H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNIGGPNOOXZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N(C2=N1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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